4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a benzyloxy group, and a pyranone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via benzylation reactions, often using benzyl bromide and a suitable base.
Formation of the Pyranone Structure: The pyranone structure is typically formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl bromide, suitable bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid.
Benzyloxy Compounds: Molecules with benzyloxy groups, like 4-benzyloxy-3-methoxyphenylacetic acid.
Pyranone Structures: Compounds featuring the pyranone ring, such as 4H-pyran-2-one derivatives.
Uniqueness
4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-18-12-21(14-26(29)32-18)33-22-15-27(16-22)25(28)11-9-19-8-10-23(30-2)24(13-19)31-17-20-6-4-3-5-7-20/h3-8,10,12-14,22H,9,11,15-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQYOLZJRJCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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